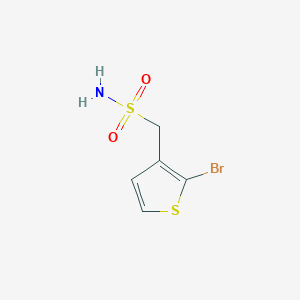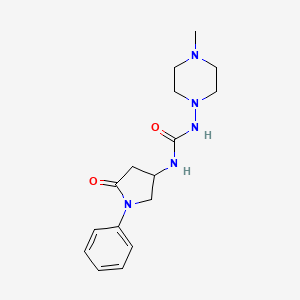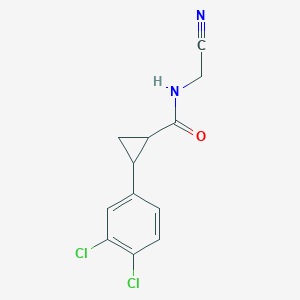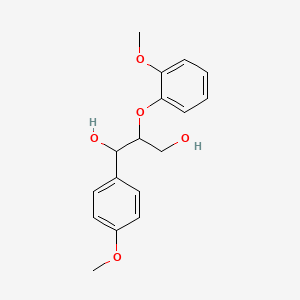
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol, also known as 2-MPMP, is a phenolic compound that has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a synthetic phenolic compound with a molecular weight of 256.32 g/mol and a melting point of 135-140°C. 2-MPMP has been used as a reagent in various reactions and has been found to have a variety of biological activities including antioxidant, antimicrobial, anti-inflammatory, and analgesic properties.
Applications De Recherche Scientifique
Metabolism by Pseudomonas acidovorans
A study found that Pseudomonas acidovorans can metabolize compounds similar to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol. This organism uses these compounds as sole carbon and energy sources, indicating a potential application in bioremediation or biological processing of lignin-like compounds (Vicuña et al., 1987).
Reductive Decomposition
Research on the reductive decomposition of similar compounds with metallic sodium in liquid ammonia has been conducted. This process led to the formation of various decomposition products, showing potential applications in chemical synthesis and understanding lignin breakdown mechanisms (Reznikov & Novitskii, 2004).
Alkaline Lability Analysis
Another study observed that the beta-O-4 bond cleavage in lignin model compounds is exceptionally fast under mild anaerobic alkaline conditions. This insight could be valuable in the field of lignin chemistry and the development of new chemical processes (Imai et al., 2007).
Synthesis of Derivatives
There's research on synthesizing derivatives of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol, which could find applications in various fields of organic chemistry and material science (Jiang Yan, 2009).
Electronic Structure Analysis
A study employed ab initio and density functional theory to analyze the molecular properties of similar compounds. This research provides insights into the electronic structure, which could be relevant in fields like materials science and molecular engineering (Sinha et al., 2011).
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-20-13-9-7-12(8-10-13)17(19)16(11-18)22-15-6-4-3-5-14(15)21-2/h3-10,16-19H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLARTDSHZTVTQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2391436.png)
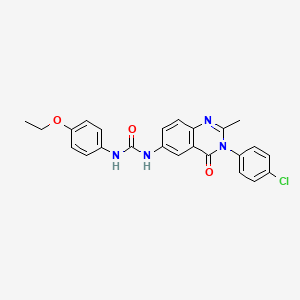
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2391438.png)
![1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime](/img/structure/B2391440.png)
![tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2391441.png)
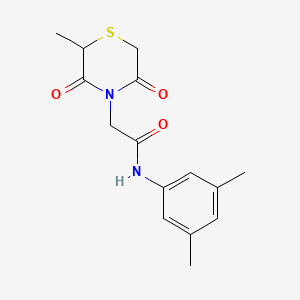
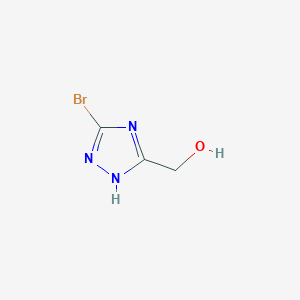
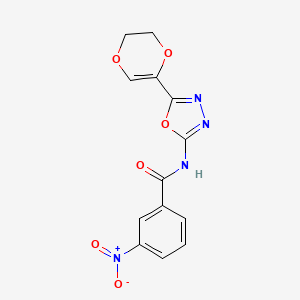
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2391448.png)
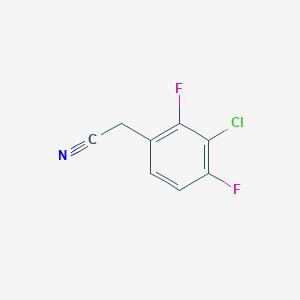
![N-(1-cyanocyclopentyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2391453.png)
